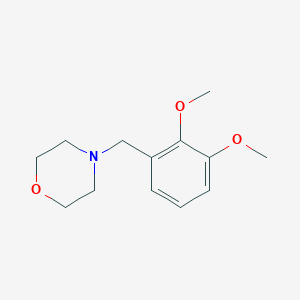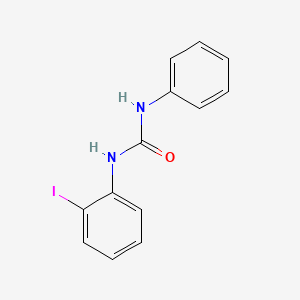
ethyl N-(2-cyano-5,5-dimethyl-3-thioxo-1-cyclohexen-1-yl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-cyano-5,5-dimethyl-3-thioxo-1-cyclohexen-1-yl)glycinate, also known as ethyl cyano(hydroxyimino)acetate, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods.
Mecanismo De Acción
The mechanism of action of ethyl N-(2-cyano-5,5-dimethyl-3-thioxo-1-cyclohexen-1-yl)glycinate N-(2-cyano-5,5-dimthis compound-3-thioxo-1-cyclohexen-1-yl)glycinate is not well understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. It can also act as a ligand for metal ions, which can lead to the formation of metal complexes.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound N-(2-cyano-5,5-dimthis compound-3-thioxo-1-cyclohexen-1-yl)glycinate. However, it has been reported to exhibit moderate cytotoxicity against cancer cell lines such as MCF-7 and HeLa. It has also been reported to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl N-(2-cyano-5,5-dimethyl-3-thioxo-1-cyclohexen-1-yl)glycinate N-(2-cyano-5,5-dimthis compound-3-thioxo-1-cyclohexen-1-yl)glycinate in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds and as a ligand for metal ions. It is also relatively easy to synthesize and purify. However, one of the limitations is the limited information on its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on ethyl N-(2-cyano-5,5-dimethyl-3-thioxo-1-cyclohexen-1-yl)glycinate N-(2-cyano-5,5-dimthis compound-3-thioxo-1-cyclohexen-1-yl)glycinate. One direction is to investigate its potential applications as anti-inflammatory, anti-tumor, and anti-viral agents. Another direction is to investigate its potential applications as chiral ligands in asymmetric catalysis. Additionally, more research is needed to understand its mechanism of action and biochemical and physiological effects. Finally, more research is needed to investigate its potential applications in material science.
Métodos De Síntesis
Ethyl N-(2-cyano-5,5-dimethyl N-(2-cyano-5,5-dimethyl-3-thioxo-1-cyclohexen-1-yl)glycinate-3-thioxo-1-cyclohexen-1-yl)glycinate can be synthesized using different methods. One of the most common methods is the reaction of this compound cyanoacetate with 2-amino-2-mthis compound-1-propanol in the presence of a catalyst. The reaction yields this compound N-(2-cyano-5,5-dimthis compound-3-thioxo-1-cyclohexen-1-yl)glycinate, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Ethyl N-(2-cyano-5,5-dimethyl N-(2-cyano-5,5-dimethyl-3-thioxo-1-cyclohexen-1-yl)glycinate-3-thioxo-1-cyclohexen-1-yl)glycinate has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It can be used as a building block in the synthesis of various compounds such as pyrimidine derivatives, which have potential applications as anti-inflammatory, anti-tumor, and anti-viral agents. It can also be used to synthesize chiral ligands, which have applications in asymmetric catalysis. In material science, it can be used as a precursor for the synthesis of metal sulfide nanoparticles, which have potential applications in solar cells and optoelectronics.
Propiedades
IUPAC Name |
ethyl 2-[(2-cyano-5,5-dimethyl-3-sulfanylidenecyclohexen-1-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-4-17-12(16)8-15-10-5-13(2,3)6-11(18)9(10)7-14/h15H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYCOCVUUMTJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C(=S)CC(C1)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)


![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)


![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)

![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)
![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
